7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMG-8718 is a small molecule drug developed by Amgen, Inc. It is a potent, selective, and orally active inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartic protease involved in the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease. By inhibiting BACE1, AMG-8718 aims to reduce the formation of amyloid-beta plaques in the brain, potentially offering a therapeutic approach for Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AMG-8718 involves multiple steps, including the formation of a spirocyclic oxazoline core. The key steps include:
Formation of the spirocyclic oxazoline core: This involves the reaction of a chromeno-pyridine derivative with an oxazoline precursor under specific conditions to form the spirocyclic structure.
Introduction of the fluoropyridinyl group: This step involves the substitution of a hydrogen atom on the spirocyclic core with a fluoropyridinyl group using a suitable fluorinating agent.
Attachment of the methyloxetanyl group: This involves the addition of a methyloxetanyl group to the spirocyclic core through an ethynyl linkage
Industrial Production Methods
Industrial production of AMG-8718 would likely involve optimization of the synthetic route to ensure high yield and purity. This would include:
Optimization of reaction conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification processes: Using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Scalability: Ensuring that the synthetic route is scalable for large-scale production
Analyse Chemischer Reaktionen
Types of Reactions
AMG-8718 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxetanyl group.
Reduction: Reduction reactions can occur at the fluoropyridinyl group.
Substitution: The spirocyclic core can undergo substitution reactions, particularly at the oxazoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of AMG-8718. These derivatives can have different pharmacological properties and can be used for further research .
Wissenschaftliche Forschungsanwendungen
AMG-8718 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on amyloid-beta production.
Biology: Used in cellular and animal models to study the role of BACE1 in Alzheimer’s disease and other neurodegenerative disorders.
Medicine: Investigated as a potential therapeutic agent for the treatment of Alzheimer’s disease.
Industry: Used in the development of diagnostic tools and assays for the detection of BACE1 activity
Wirkmechanismus
AMG-8718 exerts its effects by inhibiting BACE1, an enzyme involved in the cleavage of amyloid precursor protein (APP) to produce amyloid-beta peptides. By inhibiting BACE1, AMG-8718 reduces the production of amyloid-beta peptides, thereby potentially reducing the formation of amyloid plaques in the brain. The molecular targets and pathways involved include the BACE1 enzyme and the amyloidogenic pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
LY2811376: Another BACE1 inhibitor with similar pharmacological properties.
MK-8931 (Verubecestat): A BACE1 inhibitor that has been investigated in clinical trials for Alzheimer’s disease.
E2609 (Elenbecestat): A BACE1 inhibitor with a similar mechanism of action
Uniqueness of AMG-8718
AMG-8718 is unique due to its balanced profile of BACE1 potency, reduced hERG binding affinity, and P-glycoprotein recognition. This balanced profile makes it a promising candidate for further development as a therapeutic agent for Alzheimer’s disease .
Eigenschaften
Molekularformel |
C25H19FN4O3 |
---|---|
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine |
InChI |
InChI=1S/C25H19FN4O3/c1-24(12-31-13-24)7-6-15-9-19-22(29-11-15)33-20-5-4-16(17-3-2-8-28-21(17)26)10-18(20)25(19)14-32-23(27)30-25/h2-5,8-11H,12-14H2,1H3,(H2,27,30) |
InChI-Schlüssel |
GKKFBOARESVMBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C(C35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.